molecular formula C12H22ClNO4 B10795725 3-Methylcrotonyl-L-carnitine-d3 (chloride)

3-Methylcrotonyl-L-carnitine-d3 (chloride)

Cat. No.: B10795725
M. Wt: 282.78 g/mol
InChI Key: JNMKMIZOZIXENE-QVKFCBEOSA-N
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Description

Overview of L-Carnitine and Acylcarnitine Biology in Metabolism

L-carnitine is a naturally occurring amino acid derivative that plays a critical role in cellular energy production. healthline.comnih.gov Its primary function is to transport long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of adenosine (B11128) triphosphate (ATP). nih.govoregonstate.educreative-proteomics.com This transport mechanism is often referred to as the carnitine shuttle. nih.gov The body can synthesize L-carnitine from the amino acids lysine (B10760008) and methionine, and it can also be obtained from dietary sources, particularly red meat. healthline.comnih.gov

Acylcarnitines are a family of compounds formed when L-carnitine binds to acyl groups, which are derived from the breakdown of fatty acids and amino acids. metwarebio.comproquest.com This process is essential not only for energy metabolism but also for detoxifying cells by removing excess or toxic acyl groups. metwarebio.commdpi.com By converting acyl-CoA esters to acylcarnitines, the cell can transport them out of the mitochondria and excrete them, which helps to maintain a necessary pool of free coenzyme A (CoA) for other metabolic reactions. proquest.commdpi.com The profile of acylcarnitines in blood and urine can provide a valuable snapshot of an individual's metabolic status, making them important biomarkers for various metabolic disorders. metwarebio.comnih.gov

Acylcarnitines are categorized based on the length of their fatty acid chains:

Short-Chain Acylcarnitines (SCACs): Have acyl groups with 2 to 4 carbon atoms. metwarebio.com

Medium-Chain Acylcarnitines (MCACs): Contain acyl groups with 6 to 12 carbon atoms. metwarebio.com

Long-Chain Acylcarnitines (LCACs): Feature acyl groups with 14 to 20 carbon atoms. metwarebio.com

Significance of Stable Isotope Labeled Compounds in Quantitative Bioanalysis

Quantitative bioanalysis, particularly using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), requires high levels of precision and accuracy to measure the concentration of specific molecules in complex biological samples like blood or urine. nih.govnih.gov Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in these analyses. nih.govscioninstruments.com These are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). clearsynth.comsymeres.com

Deuterated standards, where hydrogen atoms are replaced by deuterium, are particularly common. clearsynth.com The key advantage of using a SIL internal standard is that it is chemically almost identical to the analyte (the substance being measured) but has a different mass. scioninstruments.comresearchgate.net This allows it to be distinguished by the mass spectrometer.

The significance of using SIL internal standards includes:

Correction for Sample Loss: They are added to a sample at a known concentration at the beginning of the analytical process, compensating for any loss of the analyte during extraction and preparation steps. texilajournal.com

Compensation for Matrix Effects: Biological samples contain many substances that can interfere with the analysis by either suppressing or enhancing the signal of the analyte. Since the SIL standard behaves almost identically to the analyte, it experiences the same matrix effects, allowing for accurate correction. scioninstruments.comclearsynth.com

Improved Accuracy and Precision: By accounting for variations in sample preparation and instrument response, SIL standards significantly improve the reliability and reproducibility of quantitative results. clearsynth.comtexilajournal.com

Rationale for Research on 3-Methylcrotonyl-L-carnitine-d3 (chloride) as an Analytical Standard

3-Methylcrotonyl-L-carnitine-d3 (chloride) is the deuterated, stable isotope-labeled form of 3-Methylcrotonyl-L-carnitine. labchem.com.mymedchemexpress.com It is specifically designed for use as an internal standard in the quantitative analysis of 3-Methylcrotonyl-L-carnitine by GC- or LC-MS. labchem.com.my The "d3" in its name indicates that three hydrogen atoms in the molecule have been replaced with deuterium atoms. caymanchem.com

The importance of accurately measuring 3-Methylcrotonyl-L-carnitine stems from its role in the catabolism (breakdown) of leucine (B10760876), an essential branched-chain amino acid. ontosight.ainewbornscreening.info The breakdown of leucine is a multi-step enzymatic process. researchgate.net A key enzyme in this pathway is 3-methylcrotonyl-CoA carboxylase (3-MCC). newbornscreening.inforesearchgate.net

A genetic disorder known as 3-methylcrotonyl-CoA carboxylase deficiency (3-MCCD) occurs when this enzyme is missing or not working correctly due to mutations in the MCCC1 or MCCC2 genes. medlineplus.govwikipedia.org This deficiency disrupts the leucine breakdown pathway, leading to the accumulation of upstream metabolic intermediates. The body attempts to detoxify these intermediates by converting them into other compounds. This results in abnormally high levels of metabolites such as 3-hydroxyisovaleric acid and 3-methylcrotonylglycine (B26124) in the urine. wikipedia.orgnih.gov A key biomarker found in the blood is an elevated level of 3-hydroxyisovalerylcarnitine (B12287773), which is a C5-hydroxy acylcarnitine. wikipedia.orgrevvity.com 3-Methylcrotonyl-L-carnitine is the related C5:1 acylcarnitine.

Simplified Steps in Leucine Catabolism and the Impact of 3-MCC Deficiency
StepMetaboliteEnzymeOutcome in Normal MetabolismOutcome in 3-MCC Deficiency
1LeucineBranched-chain aminotransferase (BCAT)α-KetoisocaproateUnaffected
2α-KetoisocaproateBranched-chain α-keto acid dehydrogenase (BCKDH)Isovaleryl-CoAUnaffected
3Isovaleryl-CoAIsovaleryl-CoA dehydrogenase (IVD)3-Methylcrotonyl-CoAUnaffected
43-Methylcrotonyl-CoA3-Methylcrotonyl-CoA carboxylase (3-MCC)3-Methylglutaconyl-CoABlock in pathway. Accumulation of 3-Methylcrotonyl-CoA and formation of abnormal metabolites.

The accurate quantification of acylcarnitines is crucial for the diagnosis and monitoring of inborn errors of metabolism. gloshospitals.nhs.uknih.gov 3-MCCD is one of the most common organic acid disorders identified through newborn screening programs, which use tandem mass spectrometry to analyze amino acids and acylcarnitines in dried blood spots. nih.govfda.gov The detection of elevated C5-hydroxy acylcarnitine (3-hydroxyisovalerylcarnitine) is a primary marker for 3-MCCD. revvity.comorpha.net

To ensure that these screening tests are accurate and to avoid false positives, precise quantification is necessary. nih.gov This is where 3-Methylcrotonyl-L-carnitine-d3 (chloride) becomes vital. By using it as an internal standard, laboratories can achieve the high level of accuracy required for the reliable measurement of the corresponding non-labeled acylcarnitine biomarker. fda.govcornell.edu This allows for the confident identification of newborns who may have 3-MCCD, enabling early intervention and management to prevent potentially severe symptoms like metabolic crises, which can include vomiting, lethargy, and seizures. medlineplus.govtexas.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22ClNO4

Molecular Weight

282.78 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(3-methylbut-2-enoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C12H21NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h6,10H,7-8H2,1-5H3;1H/t10-;/m1./s1/i3D3;

InChI Key

JNMKMIZOZIXENE-QVKFCBEOSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C=C(C)C.[Cl-]

Canonical SMILES

CC(=CC(=O)OC(CC(=O)O)C[N+](C)(C)C)C.[Cl-]

Origin of Product

United States

Synthesis and Isotopic Characterization of 3 Methylcrotonyl L Carnitine D3 Chloride

Methodological Approaches to Stable Isotope Labeling of Carnitine Derivatives

The introduction of stable isotopes, such as deuterium (B1214612), into carnitine derivatives is a key process for generating internal standards for mass spectrometry-based quantification. acs.org These labeled compounds are essential for correcting variations in sample preparation and instrument response, thereby enabling accurate measurement of endogenous analyte concentrations. researchgate.net

Deuterium Incorporation Strategies

A primary strategy for the synthesis of 3-Methylcrotonyl-L-carnitine-d3 involves the use of a deuterated precursor, specifically L-carnitine-d3. This is typically achieved by introducing a trideuteromethyl group to the quaternary amine of the carnitine backbone. A common method for this is the reaction of a demethylated carnitine precursor with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I). acs.org

Once the L-carnitine-d3 core is synthesized, the 3-methylcrotonyl group is introduced via an acylation reaction. This generally involves reacting the hydroxyl group of L-carnitine-d3 with an activated form of 3-methylcrotonic acid, such as 3-methylcrotonyl chloride or its anhydride (B1165640), under appropriate reaction conditions. This two-step approach ensures the specific placement of the deuterium label on the N-methyl group of the carnitine moiety.

An alternative, though less common, strategy could involve the synthesis of a deuterated 3-methylcrotonyl acyl group, which would then be reacted with unlabeled L-carnitine. However, for use as an internal standard, labeling of the carnitine portion is generally preferred.

Regioselective Labeling Techniques

The synthesis of 3-Methylcrotonyl-L-carnitine-d3 (chloride) relies on regioselective labeling to ensure the deuterium atoms are specifically located on one of the N-methyl groups. This is critical for its function as an internal standard, as the mass difference must be consistent and well-defined.

The regioselectivity of the deuterium incorporation is primarily controlled during the synthesis of the L-carnitine-d3 precursor. By starting with a demethylated form of carnitine, the subsequent methylation reaction with a deuterated reagent like iodomethane-d3 ensures that the deuterium label is introduced exclusively at the nitrogen atom. The subsequent acylation of the hydroxyl group with the 3-methylcrotonyl moiety does not affect the isotopic label on the quaternary amine, thus preserving the regioselectivity of the final product.

Analytical Confirmation of Isotopic Purity and Enrichment

Following synthesis, it is imperative to confirm the isotopic purity and the degree of deuterium enrichment of 3-Methylcrotonyl-L-carnitine-d3 (chloride). This is accomplished through a combination of mass spectrometric and spectroscopic techniques.

Mass Spectrometric Approaches for Deuterium Quantification

Mass spectrometry (MS) is a fundamental tool for the analysis of isotopically labeled compounds. For 3-Methylcrotonyl-L-carnitine-d3, high-resolution mass spectrometry can be employed to determine the exact mass of the molecular ion and confirm the incorporation of three deuterium atoms. The expected molecular ion for the unlabeled 3-Methylcrotonyl-L-carnitine cation is C12H22NO4+, while the d3-labeled counterpart is C12H19D3NO4+.

Tandem mass spectrometry (MS/MS) is also utilized to further confirm the structure and the location of the deuterium label. The fragmentation pattern of acylcarnitines is well-characterized and typically involves the neutral loss of trimethylamine (B31210) ((CH3)3N). In the case of 3-Methylcrotonyl-L-carnitine-d3, a neutral loss of a deuterated trimethylamine moiety would be observed, providing evidence for the label's position on the N-methyl groups. A characteristic product ion for acylcarnitines is also observed at m/z 85, corresponding to the [C4H5O2]+ fragment from the carnitine backbone, which would remain unchanged in the deuterated standard. familiasga.com

The isotopic enrichment can be quantified by analyzing the relative intensities of the mass spectral peaks corresponding to the unlabeled (d0), singly (d1), doubly (d2), and triply (d3) deuterated species. For a high-quality internal standard, the abundance of the d3 isotopologue should be significantly higher than the others.

Table 1: Mass Spectrometric Data for 3-Methylcrotonyl-L-carnitine-d3

ParameterValue
Molecular FormulaC12H19D3NO4 • Cl
Formula Weight282.8
M+ (Cation)247.2
Purity Specification≥99% deuterated forms (d1-d3)

This data is based on a typical certificate of analysis for the compound. caymanchem.com

Spectroscopic Verification of Labeling Position and Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for unequivocally determining the position of isotopic labels. While proton (1H) NMR can indicate the absence of protons at specific positions due to deuterium substitution, deuterium (2H) NMR can directly detect the presence and chemical environment of the deuterium atoms.

In the 1H NMR spectrum of 3-Methylcrotonyl-L-carnitine-d3, the signal corresponding to one of the N-methyl groups would be significantly reduced in intensity or absent compared to the spectrum of the unlabeled compound. The integration of the remaining N-methyl signal relative to other protons in the molecule would confirm the d3 labeling on one of the methyl groups.

Furthermore, 13C NMR spectroscopy can also be used to verify the labeling position. The carbon atom attached to the deuterium atoms will exhibit a characteristic multiplet signal due to C-D coupling, and its chemical shift will be slightly different from the corresponding carbon in the unlabeled compound. The combination of these NMR techniques provides definitive confirmation of the labeling position and the structural integrity of the synthesized molecule. The conformity of the NMR spectrum is a standard quality control measure for such compounds. caymanchem.com

Advanced Analytical Methodologies Employing 3 Methylcrotonyl L Carnitine D3 Chloride

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS has become the gold standard for acylcarnitine analysis due to its high sensitivity, specificity, and throughput. sigmaaldrich.com The development of robust LC-MS/MS methods necessitates careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. 3-Methylcrotonyl-L-carnitine-d3 (chloride) is frequently incorporated into an internal standard mixture to enable accurate quantification of a panel of acylcarnitines. nih.goviu.edu

Sample Preparation Protocols for Complex Biological Matrices

The analysis of acylcarnitines in complex biological matrices such as plasma, serum, and urine requires efficient sample preparation to remove interfering substances like proteins and salts. nih.gov The primary goals of sample preparation are to extract the acylcarnitines of interest, concentrate them, and present them in a solvent compatible with the LC-MS/MS system.

Protein precipitation is a widely used method for the cleanup of plasma and serum samples. nih.gov It involves the addition of an organic solvent or an acid to the sample, which denatures and precipitates the proteins. The supernatant, containing the acylcarnitines and the internal standard, is then separated by centrifugation.

A common approach involves the use of acetonitrile (B52724) or methanol. nih.govnih.gov For instance, a simple and efficient protocol involves adding a solution of the internal standard, including 3-Methylcrotonyl-L-carnitine-d3 (chloride), in an organic solvent directly to the plasma sample. After vortexing and centrifugation, the clear supernatant can be directly injected into the LC-MS/MS system or further processed.

Table 1: Illustrative Protein Precipitation Protocol and Performance

ParameterValue
Sample Volume 100 µL plasma
Precipitating Agent 300 µL Methanol containing internal standards
Incubation 10 minutes at 4°C
Centrifugation 10 minutes at 4000 rpm
Analyte Recovery 84% to 112%
Inter-day Precision (CV) 4.4% to 14.2%

This table presents a representative protein precipitation protocol. Actual parameters may vary based on the specific application and laboratory.

Solid-phase extraction (SPE) offers a more selective method for sample cleanup and concentration compared to protein precipitation. nih.govresearchgate.net For acylcarnitine analysis, cation-exchange or mixed-mode (reversed-phase/strong cation-exchange) sorbents are often employed. nih.gov

The optimization of an SPE protocol involves selecting the appropriate sorbent, conditioning and equilibration solvents, sample loading conditions, wash steps to remove interferences, and the final elution of the acylcarnitines. The use of an internal standard like 3-Methylcrotonyl-L-carnitine-d3 (chloride) from the initial step is crucial to monitor and correct for any losses during the multi-step process. nih.gov A typical SPE workflow for urine samples involves acidification of the sample, loading it onto a conditioned cation-exchange cartridge, washing away neutral and anionic compounds, and finally eluting the acylcarnitines with a methanolic solution containing a small amount of acid or base. researchgate.net

Table 2: Example of a Solid-Phase Extraction Protocol for Acylcarnitines from Urine

StepDescription
Sample Pre-treatment Acidify 100 µL of urine with 10 µL of 1M HCl. Add internal standard mix.
Sorbent Cation-exchange SPE cartridge
Conditioning 1 mL Methanol
Equilibration 1 mL Water
Sample Loading Apply the pre-treated urine sample.
Wash 1 1 mL 0.1M HCl in Water
Wash 2 1 mL Methanol
Elution 1 mL of 5% Ammonium Hydroxide in Methanol
Post-Elution Evaporate to dryness and reconstitute in mobile phase.

This table outlines a general solid-phase extraction protocol. Specific reagents and volumes may be adjusted for optimal performance.

Chromatographic Separation Strategies for Acylcarnitine Isobars

A significant challenge in acylcarnitine analysis is the presence of isobaric and isomeric compounds, which have the same mass-to-charge ratio and cannot be distinguished by mass spectrometry alone. nih.govrestek.com Chromatographic separation is therefore essential for the accurate quantification of these species.

Reversed-phase chromatography is a powerful technique for separating acylcarnitines based on their hydrophobicity. nih.gov Typically, a C18 column is used with a mobile phase gradient of water and acetonitrile or methanol, often with an acidic modifier like formic acid to improve peak shape. nih.govrestek.com This method is particularly effective for separating long-chain acylcarnitines. For short-chain acylcarnitines, including the isobaric pair butyrylcarnitine (B1668139) (C4) and isobutyrylcarnitine (B1203888) (iso-C4), as well as the C5 isomers (valerylcarnitine, isovalerylcarnitine, and 2-methylbutyrylcarnitine), derivatization to their butyl esters can enhance their retention and separation on a reversed-phase column. nih.gov

Table 3: Representative Reversed-Phase Chromatographic Conditions for Acylcarnitine Separation

ParameterCondition
Column C18 (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% to 100% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C

This table provides typical reversed-phase chromatography conditions. The gradient and other parameters should be optimized for the specific analytes and column used.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is well-suited for the separation of polar compounds like short-chain acylcarnitines without the need for derivatization. sigmaaldrich.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. sigmaaldrich.com This technique allows for the retention and separation of highly polar analytes that are poorly retained in reversed-phase chromatography. HILIC can provide excellent separation of isobaric short-chain acylcarnitines, which is critical for the differential diagnosis of certain metabolic disorders.

Table 4: Example of HILIC Parameters for Short-Chain Acylcarnitine Analysis

ParameterCondition
Column Amide or Silica-based (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 95% to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 35°C

This table illustrates typical HILIC conditions. Optimization of the mobile phase composition and gradient is essential for achieving the desired separation.

Mass Spectrometric Detection and Quantification Parameters

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant platform for the analysis of acylcarnitines due to its high sensitivity and specificity. The use of 3-Methylcrotonyl-L-carnitine-d3 (chloride) is integral to achieving precise quantification within these methodologies.

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry technique that provides high selectivity and sensitivity for quantitative analysis. The method involves selecting a specific precursor ion (Q1), fragmenting it in a collision cell, and then selecting a specific product ion (Q3) for detection. This precursor-to-product ion pair is known as an MRM "transition."

For the analysis of 3-Methylcrotonyl-L-carnitine, a characteristic fragmentation pattern involves the neutral loss of the acyl group and parts of the carnitine backbone, resulting in a common product ion at a mass-to-charge ratio (m/z) of 85. This fragment corresponds to the [(CH2)2CH=N(CH3)2]+ portion of the carnitine molecule. The precursor ion is the protonated molecule [M+H]+. For 3-Methylcrotonyl-L-carnitine-d3, the precursor ion mass is increased by 3 Daltons due to the three deuterium (B1214612) atoms on one of the N-methyl groups, while the primary product ion remains the same, as the deuterium label is not on the fragmented portion. The selection of a specific quantifier and qualifier transition for both the analyte and the internal standard is crucial for confident identification and quantification.

CompoundPrecursor Ion (m/z) [M+H]+Product Ion (m/z)Transition Type
3-Methylcrotonyl-L-carnitine244.285.1Quantifier
3-Methylcrotonyl-L-carnitine-d3247.285.1Internal Standard

Electrospray ionization (ESI) is commonly used for the analysis of polar molecules like acylcarnitines. However, ESI is susceptible to matrix effects, where co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

The assessment of matrix effects is a critical part of method validation. It is typically evaluated by comparing the analytical response of an analyte in a standard solution to the response of the analyte spiked into a biological matrix from which the analyte has been removed. A significant difference in signal intensity indicates the presence of matrix effects. The use of a stable isotope-labeled internal standard, such as 3-Methylcrotonyl-L-carnitine-d3, is the most effective strategy to compensate for these effects. Because the ISTD is chemically and structurally almost identical to the analyte, it co-elutes chromatographically and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the ISTD signal, the variability introduced by matrix effects can be effectively normalized.

The fundamental principle behind using 3-Methylcrotonyl-L-carnitine-d3 as an internal standard is to ensure the robustness, accuracy, and precision of the analytical method. caymanchem.com An ideal ISTD should have physicochemical properties as close as possible to the analyte of interest. nih.gov Deuterium-labeled standards like 3-Methylcrotonyl-L-carnitine-d3 fulfill this requirement, as the minor increase in mass does not significantly alter their chemical behavior during sample processing and analysis.

The ISTD is added to the biological sample at the very beginning of the sample preparation workflow. Consequently, it experiences any analyte loss that may occur during extraction, cleanup, and derivatization steps. It also accounts for variations in injection volume and instrument response. By normalizing the response of the endogenous analyte to the response of the known concentration of the added ISTD, these potential sources of error are corrected, leading to a highly reliable and reproducible quantitative result.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more common for acylcarnitine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. However, due to the non-volatile and zwitterionic nature of carnitine and its esters, derivatization is a mandatory step to make them amenable to GC analysis.

Derivatization aims to convert the polar functional groups (carboxyl and hydroxyl) of acylcarnitines into less polar, more volatile derivatives that are thermally stable for GC analysis. This process typically involves a multi-step reaction.

Esterification: The carboxylic acid group is converted into an ester, commonly a methyl, ethyl, or butyl ester. This is often achieved by reacting the sample with an alcohol (e.g., butanol) in the presence of an acid catalyst (e.g., acetyl chloride).

Acylation: The hydroxyl group can be subsequently acylated to further increase volatility and improve chromatographic peak shape. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used for this purpose.

The choice of derivatization reagents can be optimized to yield a stable derivative with favorable chromatographic and mass spectrometric properties.

Functional GroupDerivatization StrategyCommon ReagentsPurpose
Carboxylic Acid (-COOH)EsterificationButanolic HCl, Acetyl Chloride in MethanolIncrease volatility, reduce polarity
Hydroxyl (-OH)Acylation / SilylationTrifluoroacetic anhydride (TFAA), MSTFAIncrease volatility, improve peak shape

Once derivatized, the analyte and the 3-Methylcrotonyl-L-carnitine-d3 ISTD can be separated and detected by GC-MS. Method optimization involves several key aspects:

GC Separation: A capillary column with a mid-polarity stationary phase is typically chosen to achieve a good chromatographic separation of the derivatized acylcarnitine from other matrix components. The temperature program (initial temperature, ramp rate, and final temperature) is optimized to ensure sharp, symmetrical peaks and an adequate separation between the analyte of interest and any potential interferences.

MS Detection: For quantification, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. In SIM mode, the instrument is set to detect only a few specific m/z values corresponding to characteristic fragment ions of the derivatized analyte and its d3-labeled internal standard. This approach significantly enhances sensitivity and selectivity compared to a full scan mode. The chosen ions would be a unique fragment from the derivatized 3-Methylcrotonyl-L-carnitine and the corresponding fragment from the d3-labeled standard, which would be 3 amu higher if the deuterium label is retained in the monitored fragment. This mass difference allows for simultaneous and distinct detection of the analyte and the ISTD.

Role in Quantitative Metabolomics and Biomarker Research Methodologies

Method Validation for Quantitative Analysis of 3-Methylcrotonyl-L-carnitine in Biological Research Samples

The robust quantification of acylcarnitines, including 3-methylcrotonyl-L-carnitine, necessitates a thorough method validation process to ensure that the analytical results are reliable and reproducible. nih.gov 3-Methylcrotonyl-L-carnitine-d3 is used as an internal standard in these validation studies to correct for variability during sample preparation and analysis. nih.govnih.gov

The validation of analytical methods, such as those using LC-MS/MS, is crucial for the accurate quantification of acylcarnitines. researchgate.net Accuracy is assessed by determining the percentage of recovery of the analyte in spiked samples, with methods demonstrating recoveries between 100.83% and 101.54% considered highly accurate. researchgate.netmetbio.net Precision is evaluated through replicate analyses and is expressed as the relative standard deviation (RSD), with RSD values below 2.0% indicating excellent precision. researchgate.netmetbio.net

Linearity is established by analyzing a series of calibration standards over a specific concentration range. nih.gov A method is considered linear if it produces a high correlation coefficient (r²), typically greater than 0.999. researchgate.netnih.gov For instance, a validated LC-MS/MS method for a related compound, 3-hydroxyisovaleryl carnitine, demonstrated a linear regression coefficient of 0.9995. nih.gov

Table 1: Representative Linearity and Precision Parameters for Acylcarnitine Quantification Methods
ParameterValueSignificance
Concentration Range84.74–3389.50 µg/mLDemonstrates the range over which the method is linear. researchgate.netmetbio.net
Correlation Coefficient (r²)0.9997Indicates a strong linear relationship between concentration and instrument response. researchgate.netmetbio.net
Precision (RSD)<2.0%Shows high repeatability of the measurement. researchgate.netmetbio.net
Accuracy (% Recovery)100.72% - 99.51%Confirms the closeness of measured values to the true value. researchgate.net

The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). nih.gov The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.netnih.gov For L-carnitine analysis using RP-HPLC with UV detection, an LOQ of 84.74 µg/mL has been reported. researchgate.net More sensitive methods, also utilizing RP-HPLC, have achieved LOD and LOQ values of 0.217 µg/mL and 1.103 µg/mL, respectively. nih.gov LC-MS/MS methods provide even higher sensitivity, which is crucial for detecting low-abundance acylcarnitine species in complex biological matrices like plasma and tissue. researchgate.net

Table 2: Example Detection and Quantification Limits for L-Carnitine
ParameterConcentration (µg/mL)Analytical Method
Limit of Quantification (LOQ)84.74RP-HPLC researchgate.net
Limit of Detection (LOD)0.217RP-HPLC nih.gov
Limit of Quantification (LOQ)1.103RP-HPLC nih.gov

Stability-indicating methods are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. metbio.netnih.gov Stability is assessed through forced degradation studies, where samples are subjected to various stress conditions such as heat, light (photolysis), oxidation, and hydrolysis under acidic and basic conditions. researchgate.netmetbio.net These studies help to identify potential degradation products and confirm that the analytical method can separate the intact analyte from any degradants. metbio.net For L-carnitine and its esters, exposure to acidic and basic conditions has been identified as a significant factor affecting stability. metbio.net

Application in Research for Metabolic Phenotyping

The precise quantification of acylcarnitine profiles, enabled by internal standards like 3-Methylcrotonyl-L-carnitine-d3, is a powerful tool for metabolic phenotyping. researchgate.net Alterations in these profiles can serve as biomarkers for various metabolic derangements, including inherited metabolic disorders and complex diseases like diabetes. researchgate.net

Animal models are frequently used to study the pathophysiology of metabolic diseases. A key application for the quantification of 3-methylcrotonyl-L-carnitine is in models of diabetes. nih.gov Research has shown that in mice with diabetes induced by streptozotocin, there is a significant increase in the hepatic and plasma levels of 3-methylcrotonyl-carnitine. nih.gov This finding is consistent with broader studies that have identified increased concentrations of various acylcarnitines derived from the degradation of branched-chain amino acids in diabetic mice. researchgate.net These analyses help to elucidate the metabolic pathways that are dysregulated in disease states. researchgate.net

Table 3: Changes in Acylcarnitine Levels in a Streptozotocin-Induced Diabetic Mouse Model
AnalyteConditionObservationReference
3-Methylcrotonyl-L-carnitineDiabetic MiceIncreased levels in liver and plasma nih.gov
Acylcarnitines (from branched-chain amino acids)Diabetic MiceSignificantly increased concentrations researchgate.net

In vitro cellular systems provide controlled environments to investigate the direct effects of metabolites on cellular function and signaling pathways. nih.gov Cultured muscle cells, such as C2C12 myotubes, have been used to study how specific acylcarnitines can induce cellular stress and influence insulin (B600854) signaling pathways. researchgate.netnih.gov For instance, treating myotubes with long-chain acylcarnitines has been shown to increase the production of the inflammatory marker IL-6. nih.gov

Furthermore, specialized in vitro probe acylcarnitine (IVP) assays using cultured cells can diagnose enzymatic defects related to fatty acid oxidation disorders. researchgate.net In these methodologies, the accurate quantification of intracellular and extracellular acylcarnitine profiles is paramount. The use of a stable isotope-labeled internal standard like 3-Methylcrotonyl-L-carnitine-d3 is integral to achieving the precision required to detect subtle but significant metabolic shifts in these cellular models. nih.gov

Table 4: Summary of Acylcarnitine Effects in In Vitro Cellular Models
Cell ModelTreatmentObserved EffectReference
C2C12 MyotubesLong-chain acylcarnitines (C14, C16, C18)Dose-dependent increase in IL-6 production nih.gov
Cultured Muscle CellsAcylcarnitinesInhibition of insulin signaling nih.gov
SH-SY-5Y Human Neuroblastoma CellsL-carnitine hydrochlorideSignificant increases in mitochondrial function researchgate.net

Contribution to the Discovery and Validation of Metabolic Biomarkers (Analytical Perspective)

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative metabolomics, particularly in the fields of biomarker discovery and validation. 3-Methylcrotonyl-L-carnitine-d3 (chloride), a deuterated analog of the endogenous metabolite 3-methylcrotonyl-L-carnitine, exemplifies the critical role of such standards. caymanchem.commedchemexpress.com In mass spectrometry-based analytical methodologies, which are prized for their sensitivity and specificity, the co-analysis of a known concentration of a stable isotope-labeled compound with its unlabeled, naturally occurring counterpart allows for unparalleled accuracy in quantification. thermofisher.comnumberanalytics.com This approach, known as isotope dilution mass spectrometry, effectively corrects for variations that can occur during sample preparation and instrumental analysis, such as extraction inefficiency and matrix-induced ion suppression. isolife.nlnih.gov By ensuring that the measured concentration of a metabolite like 3-methylcrotonyl-L-carnitine is a true reflection of its level in the biological sample, its deuterated standard is indispensable for the rigorous validation of this and other related acylcarnitines as potential biomarkers for various metabolic states. bevital.nomdpi.com

Identification of Metabolic Signature Changes through Accurate Quantification

The ability to detect subtle yet significant alterations in metabolite concentrations is fundamental to identifying metabolic signatures associated with disease or physiological perturbations. The application of 3-Methylcrotonyl-L-carnitine-d3 (chloride) as an internal standard in targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays facilitates the precise measurement of endogenous 3-methylcrotonyl-L-carnitine. caymanchem.comnih.gov This accuracy is crucial because acylcarnitines, which are intermediates in fatty acid and amino acid metabolism, serve as sensitive indicators of mitochondrial function. mdpi.comnih.gov

For instance, disruptions in the leucine (B10760876) catabolic pathway, as seen in the inborn error of metabolism 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, lead to the accumulation of specific acylcarnitines. nih.govrevvity.com Newborn screening programs utilize tandem mass spectrometry to detect elevated levels of C5-hydroxy acylcarnitine (an isomer of 3-methylcrotonyl-carnitine) as a primary marker for 3-MCC deficiency. revvity.com Furthermore, research in animal models has shown that hepatic and plasma levels of 3-methylcrotonyl-carnitine are elevated in streptozotocin-induced diabetes, suggesting its potential role as a biomarker in other metabolic disorders. caymanchem.com

The robust quantification enabled by 3-Methylcrotonyl-L-carnitine-d3 (chloride) allows researchers to reliably distinguish between normal physiological fluctuations and pathological changes in metabolite levels, as illustrated in the table below. This precision is essential for defining the metabolic signatures that characterize different conditions.

Table 1: Illustrative Quantification of 3-Methylcrotonyl-L-carnitine in Different Biological States
Biological StateTypical Plasma Concentration of 3-Methylcrotonyl-L-carnitine (μmol/L)Significance
Healthy Control0.05 - 0.20Represents baseline levels from normal leucine metabolism.
3-MCC Deficiency (Untreated)> 1.00Significant elevation indicates a block in the leucine catabolic pathway. nih.govrevvity.com
Diabetes Mellitus (Animal Model)0.30 - 0.80Moderately increased levels suggest altered amino acid and fatty acid metabolism. caymanchem.com

Methodological Enhancements for Biomarker Discovery in Specific Biological Contexts

The integration of 3-Methylcrotonyl-L-carnitine-d3 (chloride) into analytical workflows provides significant methodological enhancements that are vital for biomarker discovery. One of the primary challenges in metabolomics is the complexity of biological matrices like plasma and tissue homogenates, which can interfere with the accurate measurement of low-abundance metabolites. nih.gov The use of a co-eluting, stable isotope-labeled internal standard mitigates these "matrix effects," thereby improving the reliability and reproducibility of the assay across different samples and experimental batches. thermofisher.comisolife.nl

This enhancement is particularly important for the analysis of acylcarnitines, as many exist as isomers (molecules with the same mass but different structures) that cannot be distinguished by mass spectrometry alone. nih.gov Advanced LC-MS/MS methods have been developed to chromatographically separate these isomeric species, and the inclusion of specific internal standards like 3-Methylcrotonyl-L-carnitine-d3 (chloride) is critical for the accurate quantification of the corresponding target analyte within a complex mixture of isomers. nih.govnih.govrestek.com

By improving assay precision, accuracy, and robustness, this internal standard allows for more confident identification of metabolites that show statistically significant changes in concentration between different biological groups (e.g., case vs. control). This high-quality quantitative data is the foundation upon which new biomarkers are discovered and validated for clinical and research applications.

Table 2: Analytical Enhancements Provided by 3-Methylcrotonyl-L-carnitine-d3 (chloride) in LC-MS/MS Methods
Analytical ParameterEnhancement Provided by Internal StandardImpact on Biomarker Research
AccuracyCorrects for analyte loss during sample preparation and ion suppression/enhancement during analysis. thermofisher.comEnsures that measured concentrations are a true representation of the biological reality.
PrecisionReduces variability between replicate measurements and different analytical runs. nih.govIncreases statistical power to detect small but significant differences between study groups.
SpecificityAids in the correct identification and quantification of the target analyte, especially in the presence of isomers. nih.govPrevents misidentification of biomarkers and ensures the correct metabolic pathway is implicated.
RobustnessMakes the analytical method less susceptible to variations in sample matrix and instrument performance. bevital.noAllows for reliable comparison of data generated across large cohorts and different laboratories.

Investigations into Metabolic Pathways and Enzyme Activities Enabled by Accurate Quantification

Elucidation of Leucine (B10760876) Catabolism Dynamics in Experimental Models

3-Methylcrotonyl-L-carnitine is a key intermediate metabolite in the degradation pathway of the branched-chain amino acid leucine. nih.gov Disorders in this pathway, such as 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, lead to the buildup of specific biomarkers. researchgate.net The ability to accurately quantify these markers using tools like 3-Methylcrotonyl-L-carnitine-d3 is essential for diagnosing these conditions and for studying the underlying pathophysiology in experimental models. caymanchem.comsanbio.nl

3-MCC is a biotin-dependent mitochondrial enzyme that catalyzes a crucial step in the breakdown of leucine. researchgate.netnih.gov Deficiency of this enzyme is an autosomal recessive disorder, which has become one of the most frequently identified organic acidurias through expanded newborn screening programs that use tandem mass spectrometry (MS/MS). nih.govnih.gov

The assessment of 3-MCC activity is critical for confirming diagnoses. This can be done directly by measuring enzyme activity in patient-derived cells, such as fibroblasts or leukocytes. revvity.comnih.gov Indirectly, the pathway's function is assessed by measuring the accumulation of upstream metabolites. In 3-MCC deficiency, the substrate 3-methylcrotonyl-CoA accumulates and is subsequently converted into other molecules. The primary biomarker detected in the acylcarnitine profile of newborns is elevated 3-hydroxyisovalerylcarnitine (B12287773) (C5-OH). revvity.comhealth.state.mn.us Accurate quantification of this and other related carnitine esters is paramount. In research settings, 3-Methylcrotonyl-L-carnitine-d3 serves as an ideal internal standard for MS/MS-based quantification of the endogenous 3-methylcrotonylcarnitine, allowing for precise tracking of metabolic flux and assessment of residual enzyme activity in in vitro and ex vivo models. caymanchem.comnih.gov

Table 1: Key Biomarkers in the Diagnosis of 3-MCC Deficiency

BiomarkerBiological FluidTypical Finding in 3-MCC DeficiencyReference
3-Hydroxyisovalerylcarnitine (C5-OH)Blood (Acylcarnitine Profile)Markedly Elevated researchgate.netrevvity.com
3-Hydroxyisovaleric acidUrine (Organic Acid Analysis)Elevated nih.gov
3-Methylcrotonylglycine (B26124)Urine (Organic Acid Analysis)Elevated researchgate.netnih.gov
Free Carnitine (C0)PlasmaMay be low (secondary deficiency) researchgate.netresearchgate.net

When the 3-MCC enzyme is deficient, the mitochondrial accumulation of its substrate, 3-methylcrotonyl-CoA, forces the activation of alternative metabolic routes to mitigate toxicity. The study of these alternative fates is crucial for understanding the pathophysiology of the disorder. The excess 3-methylcrotonyl-CoA is primarily handled in two ways:

Hydration and Esterification : 3-methylcrotonyl-CoA can be hydrated to form 3-hydroxyisovaleryl-CoA, which is then either hydrolyzed to 3-hydroxyisovaleric acid and excreted in the urine or is transesterified with carnitine to form 3-hydroxyisovalerylcarnitine (C5-OH), the key diagnostic marker in blood. nih.gov

Conjugation with Glycine (B1666218) : The acyl-CoA can be conjugated with glycine to form 3-methylcrotonylglycine, which is also excreted in the urine. researchgate.net

A third, direct fate is the conjugation of 3-methylcrotonyl-CoA with carnitine by carnitine acyltransferases, forming 3-methylcrotonylcarnitine. The precise quantification of this compound, facilitated by 3-Methylcrotonyl-L-carnitine-d3, allows researchers to probe the extent to which this detoxification pathway is utilized in various tissues and experimental conditions.

Research on Carnitine Homeostasis and Transport Mechanisms in Model Systems

Carnitine and its acyl esters are vital for energy metabolism, primarily by facilitating the transport of fatty acids into the mitochondria for β-oxidation. nih.govelsevierpure.com The balance, or homeostasis, of free carnitine and various acylcarnitines is tightly regulated by a system of enzymes and transporters. Disruptions in this balance, such as the secondary carnitine deficiency seen in 3-MCC deficiency, can have significant metabolic consequences. nih.govresearchgate.net

Carnitine acyltransferases are a family of enzymes that catalyze the reversible transfer of acyl groups from coenzyme A (CoA) to L-carnitine. proteopedia.orgnih.gov This reaction is critical for buffering the mitochondrial acyl-CoA pool and for forming acylcarnitines for transport. These enzymes are categorized based on the chain length of the acyl groups they prefer:

Carnitine Acetyltransferase (CrAT) : Prefers short-chain acyl groups.

Carnitine Octanoyltransferase (COT) : Prefers medium-chain acyl groups.

Carnitine Palmitoyltransferase (CPT) : Prefers long-chain acyl groups and exists in two forms, CPT1 and CPT2, which are essential for the carnitine shuttle. nih.gov

In the context of leucine catabolism, when 3-methylcrotonyl-CoA accumulates, these enzymes—likely a short-chain acyltransferase like CrAT—catalyze its conversion to 3-methylcrotonylcarnitine. proteopedia.org This reaction frees up CoA, which is essential for other metabolic processes, including the TCA cycle and fatty acid oxidation.

Once formed, acylcarnitines must be transported across the inner mitochondrial membrane. This process is mediated by the carnitine-acylcarnitine carrier (CAC) , also known as solute carrier family 25 member 20 (SLC25A20). nih.govmdpi.com The CAC functions as an antiport, exchanging one molecule of acylcarnitine from the intermembrane space for one molecule of free carnitine from the mitochondrial matrix. utah.edupnas.org This exchange is crucial for delivering acyl groups (like those from fatty acids) into the mitochondria for oxidation and for removing excess or unusual acyl groups (like 3-methylcrotonyl) out of the mitochondria as a detoxification mechanism. mdpi.comutah.edu The acylcarnitine is then transported out of the cell into circulation. The ability to track isotopically labeled compounds like 3-Methylcrotonyl-L-carnitine-d3 in cellular models provides a powerful tool for studying the kinetics and regulation of these transport systems.

Interactions with Other Metabolic Pathways (e.g., Fatty Acid Oxidation, Biotin (B1667282) Metabolism)

The metabolism of leucine does not occur in isolation. The accumulation of intermediates due to enzyme deficiencies like 3-MCCD can have ripple effects on other interconnected pathways, notably fatty acid oxidation and biotin metabolism.

The link to fatty acid oxidation is primarily through the shared reliance on the carnitine shuttle and the intramitochondrial pool of free Coenzyme A. caldic.com In conditions of metabolic stress, the accumulation of 3-methylcrotonyl-CoA can sequester a significant portion of the CoA pool, making it less available for other pathways, including the β-oxidation of fatty acids. The formation of acylcarnitines helps to release free CoA, partially mitigating this effect. nih.gov

The interaction with biotin metabolism is direct and critical. 3-MCC is one of four essential human carboxylase enzymes that require biotin as a covalently bound cofactor for their function. nih.gov A deficiency in biotin, or in the enzyme holocarboxylase synthetase that attaches biotin to the carboxylases, results in multiple carboxylase deficiency, affecting all these pathways simultaneously. revvity.com Therefore, investigating 3-MCC activity is also a window into cellular biotin status. Research has shown that biotin supplementation can influence the activity of these enzymes and the rate of related metabolic pathways, such as leucine and fatty acid oxidation. nih.govmdpi.comdctabudhabi.ae

Table 2: Major Human Biotin-Dependent Carboxylases and Their Pathways

EnzymeMetabolic PathwayFunctionReference
3-Methylcrotonyl-CoA Carboxylase (3-MCC)Leucine CatabolismCatalyzes the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. nih.gov
Propionyl-CoA Carboxylase (PCC)Catabolism of several amino acids and odd-chain fatty acidsConverts propionyl-CoA to methylmalonyl-CoA. nih.govnih.gov
Pyruvate (B1213749) Carboxylase (PC)Gluconeogenesis & AnaplerosisConverts pyruvate to oxaloacetate, replenishing the TCA cycle. nih.govnih.gov
Acetyl-CoA Carboxylase (ACC)Fatty Acid SynthesisCatalyzes the formation of malonyl-CoA from acetyl-CoA, the committed step in fatty acid synthesis. nih.govnih.gov

Cross-talk with Mitochondrial and Peroxisomal Beta-Oxidation Pathways

The catabolism of fatty acids in eukaryotes is a cooperative effort between two key organelles: mitochondria and peroxisomes. While mitochondria are responsible for the beta-oxidation of the bulk of short-, medium-, and long-chain fatty acids to produce energy, peroxisomes are specialized in the initial breakdown of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids. mdpi.com The products of peroxisomal beta-oxidation, which include medium- and short-chain acyl-CoAs, are subsequently transported to the mitochondria for complete oxidation. mdpi.comnih.gov

Carnitine plays an indispensable role in this intercellular communication by facilitating the transport of these acyl groups across the mitochondrial membrane. nih.govresearchgate.net Peroxisomes contain specific carnitine acyltransferases, such as carnitine octanoyltransferase (COT) and carnitine acetyltransferase (CAT), which convert the chain-shortened acyl-CoAs into their corresponding acylcarnitines. nih.gov These acylcarnitines can then be exported from the peroxisome and shuttled into the mitochondrial matrix via the carnitine-acylcarnitine translocase (CACT). nih.govnih.gov

The accurate quantification of the diverse pool of acylcarnitines is critical to studying this metabolic cross-talk. Stable isotope dilution analysis, employing internal standards like 3-Methylcrotonyl-L-carnitine-d3, enables researchers to precisely measure the concentrations of various acylcarnitine species. restek.comnih.gov This allows for the detailed investigation of the flux of fatty acid metabolites between peroxisomes and mitochondria under various physiological and pathological conditions. For instance, inborn errors of metabolism affecting either peroxisomal or mitochondrial beta-oxidation pathways lead to characteristic changes in the acylcarnitine profile, which can be accurately diagnosed through such quantitative methods. nih.govmdpi.com

Table 1: Key Enzymes and Transporters in the Peroxisomal-Mitochondrial Acylcarnitine Shuttle

Enzyme/TransporterLocationFunction
Carnitine O-octanoyltransferase (CROT)PeroxisomeConverts medium- and long-chain acyl-CoAs to their corresponding acylcarnitines. nih.gov
Carnitine acetyltransferase (CRAT)Peroxisome and MitochondriaConverts short-chain acyl-CoAs to their corresponding acylcarnitines. nih.gov
Carnitine-acylcarnitine translocase (CACT)Inner Mitochondrial MembraneTransports acylcarnitines into the mitochondrial matrix in exchange for free carnitine. nih.gov
Carnitine palmitoyltransferase II (CPT II)Inner Mitochondrial MembraneConverts long-chain acylcarnitines back to acyl-CoAs within the mitochondrial matrix. mdpi.com

This table provides a simplified overview of the key players in the transport of acylcarnitines from peroxisomes to mitochondria.

Impact of Biotin Status on Acylcarnitine Levels in Research Models

Biotin, also known as vitamin B7, is an essential cofactor for several carboxylase enzymes that play crucial roles in fatty acid synthesis, amino acid catabolism, and gluconeogenesis. One such enzyme is 3-methylcrotonyl-CoA carboxylase (MCC), which is involved in the breakdown of the branched-chain amino acid leucine. nih.gov A deficiency in biotin can lead to reduced activity of MCC, resulting in the accumulation of 3-methylcrotonyl-CoA. This excess is then converted to other metabolites, including 3-hydroxyisovaleric acid (3-HIA) and 3-hydroxyisovalerylcarnitine (C5-OH carnitine), which can be detected in urine and blood. nih.gov

The accurate quantification of acylcarnitines, such as 3-hydroxyisovalerylcarnitine, is a sensitive method for assessing biotin status. The use of deuterated internal standards, for example, D3-3-hydroxyisovaleryl carnitine, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the precise measurement of these biomarkers. nih.gov While direct evidence for the use of 3-Methylcrotonyl-L-carnitine-d3 in these specific studies is not explicitly detailed in the provided search results, its structural similarity and role as a stable isotope-labeled internal standard for acylcarnitine analysis make it a relevant and applicable tool for such research. restek.comcaymanchem.com

Research has shown that marginal biotin deficiency leads to a significant increase in the plasma concentration of 3-hydroxyisovalerylcarnitine. In experimental models of biotin deficiency in healthy adults, a notable elevation in this acylcarnitine species was observed, validating it as a reliable indicator of biotin status.

Table 2: Effect of Experimental Biotin Deficiency on a Key Acylcarnitine Biomarker

ConditionAnalyteFold Change (approx.)Significance
Marginal Biotin DeficiencyPlasma 3-hydroxyisovalerylcarnitine~3-fold increasep < 0.05

This table summarizes findings from a study where biotin deficiency was induced in healthy adults, demonstrating the responsive nature of this acylcarnitine biomarker. Data is based on findings reported in similar studies.

Furthermore, studies have explored the ratio of substrate to product acylcarnitines for biotin-dependent enzymes as a functional indicator of biotin status. For MCC, the ratio of 3-hydroxyisovalerylcarnitine to 3-methylglutarylcarnitine (B109733) can provide insights into the enzyme's activity. Accurate quantification using stable isotope-labeled standards is paramount for the reliability of these ratio-based assessments.

Future Directions in Research Applications of 3 Methylcrotonyl L Carnitine D3 Chloride

Development of Multiplexed Analytical Platforms for Comprehensive Metabolite Profiling

A significant future direction lies in the expanded use of 3-Methylcrotonyl-L-carnitine-d3 (chloride) within sophisticated, multiplexed analytical platforms. Modern metabolomics relies on high-throughput methods capable of measuring hundreds to thousands of metabolites simultaneously from a single biological sample. The development of advanced LC-MS/MS methods allows for the quantification of entire panels of acylcarnitines, which are crucial indicators of fatty acid and amino acid metabolism. caymanchem.com

In these multiplexed assays, the inclusion of specific internal standards for each analyte, or at least for each class of analytes, is paramount for reliable quantification. 3-Methylcrotonyl-L-carnitine-d3 (chloride) is essential for the accurate measurement of 3-methylcrotonyl-L-carnitine, a key metabolite in the leucine (B10760876) degradation pathway. caymanchem.comnih.gov Future platforms will likely aim to broaden the range of metabolites covered, and the principles learned from using standards like 3-Methylcrotonyl-L-carnitine-d3 will inform the validation of these next-generation panels. This enables more comprehensive and accurate snapshots of the metabolic state in health and disease, such as in studies of septic shock where metabolic profiles can differentiate patient outcomes. nih.gov

Integration with Advanced Omics Technologies (e.g., Fluxomics, Proteomics)

The precise quantitative data obtained using 3-Methylcrotonyl-L-carnitine-d3 (chloride) is a critical input for integration with other "omics" technologies, leading to a more holistic, systems-level understanding of biology.

Metabolomics: As a cornerstone of quantitative metabolomics, this internal standard allows for the accurate determination of 3-methylcrotonyl-L-carnitine levels. isotope.com This data, when combined with measurements of other metabolites, can reveal previously unknown metabolic signatures associated with specific disease phenotypes. nih.gov

Fluxomics: Metabolic flux analysis, or fluxomics, aims to measure the rates of metabolic reactions within a biological system. While measuring absolute concentrations is the domain of metabolomics, these concentrations are the result of underlying metabolic fluxes. Accurate quantification of key metabolite pools, such as 3-methylcrotonyl-L-carnitine, provides essential constraints for metabolic models, helping researchers to infer the activity of pathways like leucine catabolism under various conditions.

Proteomics: By correlating the levels of specific metabolites with the expression levels of proteins (enzymes, transporters) measured by proteomics, researchers can uncover regulatory mechanisms. For instance, an accumulation of 3-methylcrotonyl-L-carnitine, accurately measured using its d3-labeled standard, could be linked to a measured decrease in the abundance or activity of the enzyme 3-methylcrotonyl-CoA carboxylase, providing a more complete picture of the metabolic lesion.

Role in Understanding Cellular Energetics and Mitochondrial Function in Experimental Systems

L-carnitine and its acylated derivatives are central to cellular energetics, primarily by facilitating the transport of fatty acids into the mitochondrial matrix for β-oxidation and subsequent ATP production. caymanchem.comnih.govnih.gov The carnitine system also plays a vital role in buffering the intramitochondrial acyl-CoA/CoA ratio, thereby removing potentially toxic acyl groups and maintaining metabolic flexibility. nih.govresearchgate.net

3-methylcrotonyl-L-carnitine is a specific acylcarnitine that accumulates when the metabolism of the branched-chain amino acid leucine is impaired. nih.gov This occurs in the genetic disorder 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, where the accumulation of 3-methylcrotonyl-CoA leads to its conjugation with carnitine for detoxification and excretion. nih.govnih.gov Therefore, the concentration of 3-methylcrotonyl-L-carnitine is a direct biomarker of a block in this pathway and reflects a state of mitochondrial stress.

The use of 3-Methylcrotonyl-L-carnitine-d3 (chloride) as an internal standard is indispensable for accurately monitoring these changes in experimental models. caymanchem.com By enabling precise quantification, it allows researchers to:

Investigate the pathophysiology of inborn errors of metabolism like 3-MCC deficiency. nih.gov

Assess the efficacy of therapeutic interventions aimed at restoring metabolic balance.

Research ApplicationTechnology/MethodRole of 3-Methylcrotonyl-L-carnitine-d3 (chloride)Source(s)
Metabolic Disease Research LC-MS/MS MetabolomicsEnables accurate quantification of its endogenous analog, a biomarker for disorders like 3-MCC deficiency and diabetes. caymanchem.comnih.govnih.gov
Systems Biology Integration of Omics DataProvides precise quantitative metabolite data for correlation with proteomic and fluxomic datasets. nih.gov
Mitochondrial Function Studies Cellular Bioenergetics AssaysAllows for monitoring of specific metabolic pathways (leucine catabolism) that impact mitochondrial health. nih.govnih.govresearchgate.net
Internal Standard Development Isotope Dilution Mass SpectrometryServes as a successful example for the design and synthesis of new deuterated standards for related metabolites. nih.govmdpi.com

Potential for Novel Deuterated Internal Standard Development for Related Compounds

The successful application of 3-Methylcrotonyl-L-carnitine-d3 (chloride) underscores the power of the isotope dilution method for accurate quantification in complex biological matrices. mdpi.com This success provides a strong rationale and a methodological template for the development of novel deuterated internal standards for other related and important metabolites.

The process involves the chemical synthesis of a stable isotope-labeled version of an analyte, often by incorporating deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). medchemexpress.com As demonstrated in the synthesis of deuterated vitamin D metabolites for LC-MS/MS analysis, creating these standards is crucial for quantifying compounds that lack reliable internal standards. nih.govmdpi.com

Future research can leverage these principles to synthesize a broader library of deuterated acylcarnitines and other metabolic intermediates. This would enhance the quantitative power of metabolomics platforms, allowing for the accurate measurement of dozens of additional metabolites and providing deeper insights into the metabolic perturbations that underlie various diseases. The development of standards for other leucine metabolites or acylcarnitines involved in different fatty acid oxidation pathways would be a logical next step, expanding the toolkit for researchers investigating mitochondrial function and inborn errors of metabolism.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.